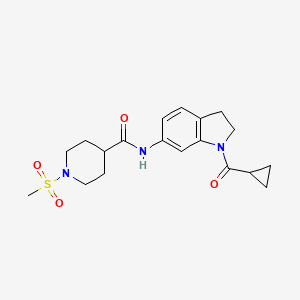

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide

CAS No.: 1058454-56-0

Cat. No.: VC11940297

Molecular Formula: C19H25N3O4S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058454-56-0 |

|---|---|

| Molecular Formula | C19H25N3O4S |

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H25N3O4S/c1-27(25,26)21-9-6-14(7-10-21)18(23)20-16-5-4-13-8-11-22(17(13)12-16)19(24)15-2-3-15/h4-5,12,14-15H,2-3,6-11H2,1H3,(H,20,23) |

| Standard InChI Key | AZFBVAOWMNUVGB-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Introduction

The compound N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic organic molecule with potential applications in pharmaceutical research. Its structure combines a cyclopropanecarbonyl group, an indoline ring, a methanesulfonyl group, and a piperidine carboxamide moiety. These structural features suggest potential biological activity, making it a candidate for drug discovery and development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives. Key steps include:

-

Cyclopropanecarbonylation of indoline derivatives.

-

Introduction of the methanesulfonyl group via sulfonation.

-

Coupling with piperidine-4-carboxylic acid derivatives.

Characterization techniques used for this compound include:

-

NMR Spectroscopy (1H and 13C): Confirms the molecular framework.

-

Mass Spectrometry (MS): Verifies molecular weight.

-

Infrared Spectroscopy (IR): Identifies functional groups like carbonyl and sulfonamide.

Potential Biological Activity

Although specific experimental data for this compound is limited in the provided results, its structural features suggest potential applications in medicinal chemistry:

-

Sulfonamide Group: Known for its role in enzyme inhibition, particularly in carbonic anhydrase inhibitors.

-

Indoline Ring: Found in numerous bioactive molecules, including anticancer agents.

-

Piperidine Scaffold: Commonly used in drugs targeting central nervous system disorders.

These features make it a candidate for screening against various biological targets.

Related Compounds and Applications

The compound belongs to a broader class of N-substituted indoline derivatives with diverse applications:

| Related Compound | CAS Number | Potential Use |

|---|---|---|

| N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide | 1021207-79-3 | Anticancer research |

| N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide | 1060202-84-7 | Enzyme inhibition studies |

These related compounds have been explored for their anticancer and enzyme-inhibitory properties.

Research Findings and Future Directions

While specific biological data for this compound is unavailable in the provided results, future research could focus on:

-

High-throughput Screening: Testing against cancer cell lines or bacterial strains to identify activity.

-

QSAR Modeling: Predicting biological activity based on structural analogs.

-

Pharmacokinetics Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume